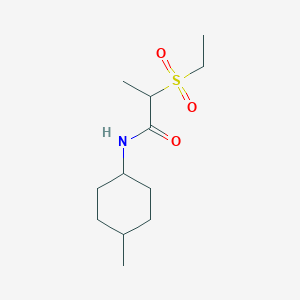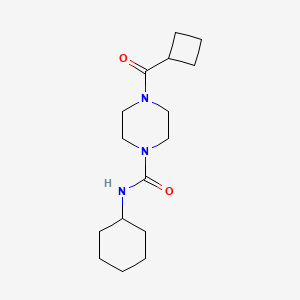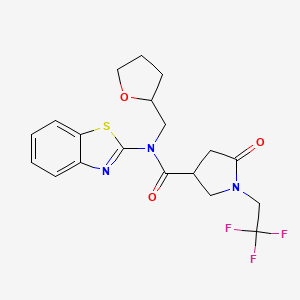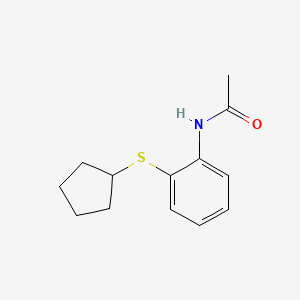![molecular formula C11H19N5OS B7564558 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)
2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide, also known as ACT-451840, is a novel antimalarial drug candidate that has been extensively studied for its potential in treating malaria. The compound belongs to the class of triazolopyrimidine-based antimalarial agents and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide is not fully understood. However, it is believed to target the parasite's mitochondrial electron transport chain, which is essential for the parasite's survival. The compound has been shown to inhibit the activity of cytochrome bc1 complex, a key component of the electron transport chain, leading to the disruption of the parasite's energy metabolism and ultimately its death.
Biochemical and Physiological Effects:
In addition to its antimalarial activity, 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide has been shown to have other biochemical and physiological effects. Studies have shown that the compound has potent anti-inflammatory and immunomodulatory properties, which could potentially be useful in treating other diseases.
実験室実験の利点と制限
One of the main advantages of 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide is its potent antimalarial activity against drug-resistant strains of Plasmodium falciparum. The compound also has good oral bioavailability and pharmacokinetic properties in animal models. However, one of the limitations of 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide is its relatively low solubility in water, which could pose challenges in developing a suitable formulation for clinical use.
将来の方向性
There are several future directions for research on 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide. One area of focus could be to further elucidate the compound's mechanism of action and its interaction with the parasite's electron transport chain. Another area of research could be to explore the compound's potential as a treatment for other diseases, given its anti-inflammatory and immunomodulatory properties. Additionally, further studies could be conducted to optimize the compound's pharmacokinetic properties and develop a suitable formulation for clinical use.
合成法
The synthesis of 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide involves a multi-step process that starts with the reaction of 5-amino-4-cyclopropyl-1,2,4-triazole with thioacetic acid to form 5-(acetylsulfanyl)-4-cyclopropyl-1,2,4-triazole. This intermediate is then reacted with N,N-diethylacetamide in the presence of a base to form the final product, 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide.
科学的研究の応用
2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide has been extensively studied for its potential as an antimalarial drug candidate. Preclinical studies have shown that the compound has potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for causing malaria. The compound has also shown good oral bioavailability and pharmacokinetic properties in animal models.
特性
IUPAC Name |
2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5OS/c1-3-15(4-2)9(17)7-18-11-14-13-10(12)16(11)8-5-6-8/h8H,3-7H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSISDMFQIMWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(N1C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7564485.png)
![N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide](/img/structure/B7564498.png)



![N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7564539.png)
![N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7564552.png)
![[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)
![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)

![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)

![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)